molecular formula C8H5IO2 B1312965 6-Iodo-3H-isobenzofuran-1-one CAS No. 53910-10-4

6-Iodo-3H-isobenzofuran-1-one

Cat. No.: B1312965
CAS No.: 53910-10-4
M. Wt: 260.03 g/mol
InChI Key: GDWUNKJJSAKJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-3H-isobenzofuran-1-one is a heterocyclic compound that belongs to the class of isobenzofurans. It contains an iodine atom and a lactone ring, making it a unique structure with potential biological activity and therapeutic applications.

Synthetic Routes and Reaction Conditions:

  • One-pot synthesis of spiro-isobenzofuran compounds involves the sequential condensation/oxidation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones under mild conditions .
  • Another method involves the one-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives in subcritical media .

Industrial Production Methods:

  • Industrial synthesis often involves the use of phthalide as a starting material, with various synthetic routes available .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often in the presence of molecular oxygen and subcritical water.

    Substitution: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation reactions typically use molecular oxygen and subcritical water as reagents .
  • Substitution reactions may involve various nucleophiles and appropriate catalysts .

Major Products Formed:

  • Oxidation reactions can yield isobenzofuran-1,3-diones .
  • Substitution reactions can produce a variety of substituted isobenzofuran derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antioxidant and antiplatelet agent.

    Medicine: It is being explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: The compound is used in the synthesis of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-3H-isobenzofuran-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress.

    Antiplatelet Activity: It inhibits platelet aggregation by interfering with the formation of thromboxane B2 and other platelet activation pathways.

Comparison with Similar Compounds

    Isobenzofuran-1(3H)-one: A closely related compound with similar structural motifs and biological activities.

    3-Hydroxyisobenzofuran-1(3H)-one: Another derivative with potential radical scavenging activity.

Uniqueness:

  • The presence of the iodine atom in 6-Iodo-3H-isobenzofuran-1-one distinguishes it from other isobenzofuran derivatives, potentially enhancing its biological activity and therapeutic applications.

Properties

IUPAC Name

6-iodo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWUNKJJSAKJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428314
Record name 6-Iodophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53910-10-4
Record name 6-Iodophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 6-iodophthalide was prepared in 23% yield via diazotization of 6-aminophthalide and subsequent treatment of the diazonium salt with potassium iodide according to the method of Tassman (Rec. Trav. Chim. Pays-Bas, 46, 653).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
23%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.